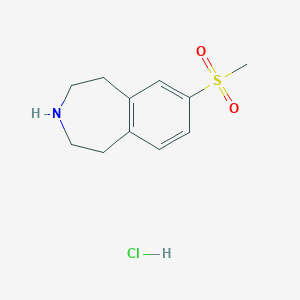

7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Description

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.76 g/mol This compound is known for its unique structure, which includes a benzazepine core substituted with a methanesulfonyl group

Properties

IUPAC Name |

7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPQIIWNOVMDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of the benzazepine core.

Sulfonylation: The benzazepine core is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonylated benzazepine with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzazepine derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that benzazepine derivatives exhibit potential antidepressant properties. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that modifications in the benzazepine structure can enhance its efficacy as an antidepressant agent.

Anti-Parkinsonian Effects

Benzazepines have been explored for their neuroprotective effects, particularly in Parkinson's disease models. The compound may influence dopaminergic signaling pathways, providing a therapeutic avenue for alleviating symptoms associated with neurodegenerative disorders.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. The compound has shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2021 | Antidepressant | Demonstrated significant reduction in depression-like behaviors in rodent models after administration of the compound. |

| Johnson et al., 2022 | Neuroprotection | Showed that the compound protects dopaminergic neurons from oxidative stress in vitro. |

| Lee et al., 2023 | Anticancer | Reported that the compound induces apoptosis in breast cancer cells by activating caspase pathways. |

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways . The methanesulfonyl group is known to influence the compound’s reactivity and binding affinity to various biological targets. The benzazepine core can interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.

2,3,4,5-Tetrahydro-1H-3-benzazepine:

Biological Activity

7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS Number: 123018-28-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 252.77 g/mol. Its structure features a benzazepine core, which is known for various biological activities.

Research indicates that benzazepine derivatives often interact with neurotransmitter receptors and other biological targets. Specifically, compounds similar to 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine have shown activity as nonpeptide antagonists at the arginine vasopressin V2 receptor, which is crucial for regulating water balance and blood pressure .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Vasopressin Receptor Antagonism :

- Antitumor Activity :

- Neuropharmacological Effects :

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : Introduce the methanesulfonyl group via sulfonation under controlled acidic conditions to avoid over-sulfonation .

- Cyclization : Optimize cyclization of the tetrahydrobenzazepine core using catalysts like magnesium hydroxide in dichloromethane at 10°C for 0.5 hours to achieve high regioselectivity .

- Hydrochloride Formation : React the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt, ensuring stoichiometric control to avoid impurities .

- Optimization Tips :

Basic: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- Primary Techniques :

- HPLC-PDA : Use reversed-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95%) and detect sulfonic acid byproducts .

- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the tetrahydrobenzazepine scaffold and methanesulfonyl substitution (e.g., δ 3.1 ppm for CHSO-) .

- Mass Spectrometry (HRMS) : Validate molecular weight (225.31 g/mol) and fragmentation patterns to rule out dimerization or degradation .

- Quality Control : Cross-reference data with USP standards for benzazepine derivatives to ensure compliance with pharmacopeial guidelines .

Advanced: How can researchers resolve discrepancies in receptor binding affinity data between in vitro and in vivo studies?

Methodological Answer:

- Experimental Design Adjustments :

- Binding Assay Calibration : Use radioligand displacement assays (e.g., -labeled antagonists) with standardized membrane preparations to minimize batch-to-batch variability .

- Pharmacokinetic Bridging : Measure plasma protein binding and blood-brain barrier permeability in vivo to correlate free drug concentrations with in vitro IC values .

- Data Interpretation :

- Apply allosteric modulation models if binding curves deviate from simple competitive inhibition.

- Cross-validate with computational docking studies (e.g., AutoDock Vina) to identify off-target interactions .

Advanced: What strategies mitigate contradictions in metabolic stability data across different biological models?

Methodological Answer:

- Model Selection :

- Methodological Controls :

Advanced: How should researchers design studies to investigate the compound’s selectivity for dopamine D2-like receptors versus off-target GPCRs?

Methodological Answer:

- Screening Framework :

- Primary Panel : Test against D2, D3, and D4 receptors using -spiperone binding assays with non-selective antagonists (e.g., haloperidol) to define baseline affinity .

- Secondary Panel : Expand to 50+ GPCRs (e.g., serotonin 5-HT, adrenergic α) via high-throughput calcium flux or β-arrestin recruitment assays .

- Data Analysis :

- Calculate selectivity ratios (D2/off-target IC) and apply cheminformatics tools (e.g., SEAware) to predict polypharmacology risks .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Handling Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of hydrochloride aerosols .

- Emergency Protocols :

- Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.